2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL typically involves the reaction of 3-cyclopentyloxybenzaldehyde with a suitable amine source under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets involved depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL is unique due to its specific structural features, such as the cyclopentyloxy group attached to the phenyl ring. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-amino-2-(3-cyclopentyloxyphenyl)ethanol |
InChI |
InChI=1S/C13H19NO2/c14-13(9-15)10-4-3-7-12(8-10)16-11-5-1-2-6-11/h3-4,7-8,11,13,15H,1-2,5-6,9,14H2 |
InChI Key |
PPMBDDLSDUZHCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(CO)N |
Origin of Product |
United States |
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